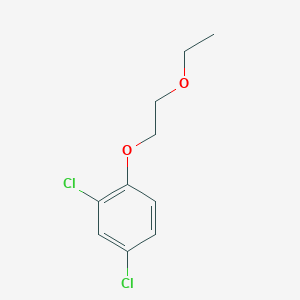
2,4-dichloro-1-(2-ethoxyethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-1-(2-ethoxyethoxy)benzene is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of an ethane backbone substituted with a 2,4-dichlorophenoxy group and an ethoxy group. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-(2-ethoxyethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reactants and solvents, and the reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
化学反応の分析
Types of Reactions
2,4-dichloro-1-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated derivatives.
科学的研究の応用
Organic Synthesis
2,4-Dichloro-1-(2-ethoxyethoxy)benzene serves as a precursor in the synthesis of more complex organic molecules. Its chlorinated benzene structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable in developing new compounds in organic chemistry.
Biological Studies
Research has indicated that this compound interacts with various biological systems. Studies have been conducted to assess its effects on enzyme activity and potential therapeutic applications. For instance, investigations into its cytotoxicity and biochemical interactions have been documented, highlighting its relevance in pharmacological research.
Environmental Science
The compound is also studied for its role in environmental chemistry, particularly regarding its degradation pathways and potential as a pollutant. Understanding its behavior in various environmental conditions can inform regulations and remediation strategies for contaminated sites.
Case Study 1: Synthesis of Derivatives
A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound through various substitution reactions. The findings demonstrated that modifying the ethoxy group can significantly alter the compound's reactivity and biological activity, suggesting pathways for developing new pharmaceuticals.
Case Study 2: Toxicological Assessment
In another investigation focused on toxicological assessments, researchers evaluated the effects of this compound on mammalian cell lines. The study revealed dose-dependent cytotoxic effects, providing insights into its safety profile and potential risks associated with exposure.
作用機序
The mechanism of action of 2,4-dichloro-1-(2-ethoxyethoxy)benzene as a herbicide involves the disruption of plant growth processes. It mimics natural plant hormones known as auxins, leading to uncontrolled growth and eventually plant death. The compound targets specific receptors and pathways involved in plant growth regulation, causing physiological responses such as abnormal growth, senescence, and cell death.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: A related compound with additional chlorine substitution.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
2,4-dichloro-1-(2-ethoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
CAS番号 |
10140-84-8 |
|---|---|
分子式 |
C10H12Cl2O2 |
分子量 |
235.1 g/mol |
IUPAC名 |
2,4-dichloro-1-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3 |
InChIキー |
XFTJLWMVEBPEKO-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Key on ui other cas no. |
10140-84-8 |
同義語 |
1-(2,4-Dichlorophenoxy)-2-ethoxyethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















